2-Cyclobutyl-2-hydroxy-N,N-dimethylethanesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

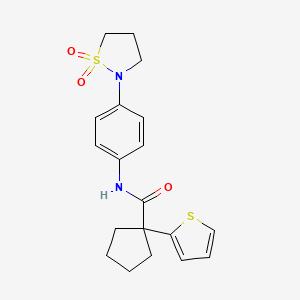

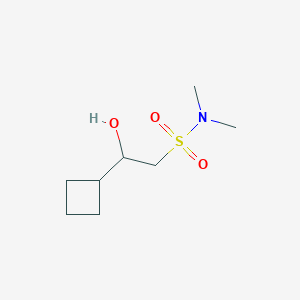

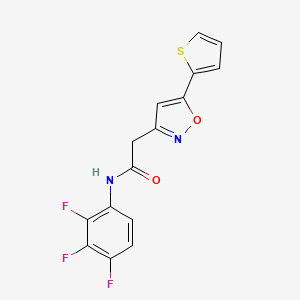

“2-Cyclobutyl-2-hydroxy-N,N-dimethylethanesulfonamide” is a compound that has gained scientific interest due to its unique properties. It belongs to the class of compounds known as cycloalkanes, which contain rings of carbon atoms .

Molecular Structure Analysis

The molecular formula of this compound is C8H17NO3S. It contains a cyclobutyl group, which is a ring of four carbon atoms . It also has a hydroxy group (OH), a dimethylamino group (N(CH3)2), and a sulfonamide group (SO2NH2) attached to the cyclobutyl ring .Applications De Recherche Scientifique

1. Applications in Nutritional Supplements and Treatment

2-Cyclobutyl-2-hydroxy-N,N-dimethylethanesulfonamide, though not directly mentioned, is chemically related to nutritional supplements like dimethyl sulfoxide (DMSO) and methylsulfonylmethane (MSM). A systematic review focusing on the use of these supplements in treating osteoarthritis revealed that both DMSO and MSM might have a positive effect in improving pain outcomes in patients with osteoarthritis of the knee. However, the studies also emphasized the need for further research to determine optimal dosage, treatment duration, and to establish definitive efficacy due to methodological concerns and variability in findings (Brien et al., 2008).

2. Photocatalysis and Photosensitization in Industrial Applications

Another study explored the oxidation of nauseous sulfur compounds like methanethiol (MSH), dimethylsulfide (DMS), and dimethydisulfide (DMDS) using photocatalysis or photosensitization. These compounds are by-products of various industrial processes and their oxidation is crucial for reducing harmful and malodorous effects in industrial and water treatment plants. The study reviewed various TiO2-based photocatalytic processes and alternative materials for the oxidation of these compounds, highlighting the different oxidation products obtained and the potential applications in reducing industrial pollution (Cantau et al., 2007).

3. Advanced Oxidation Processes in Water Treatment

The use of persulfate-based advanced oxidation processes (AOPs) in water treatment has been a subject of interest. These processes, considered an alternative to traditional hydrogen peroxide-based processes, involve various in-situ generated oxidants such as sulfate radical and singlet oxygen, along with non-radical oxidation pathways. The review critically examines the activation mechanisms of peroxymonosulfate and peroxydisulfate, scrutinizes the properties of the main oxidizing species, and discusses the role of singlet oxygen. It highlights the potential niche applications of persulfate-based AOPs in water treatment, emphasizing the need for more research to overcome current knowledge roadblocks and optimize these processes for practical use (Lee et al., 2020).

Propriétés

IUPAC Name |

2-cyclobutyl-2-hydroxy-N,N-dimethylethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO3S/c1-9(2)13(11,12)6-8(10)7-4-3-5-7/h7-8,10H,3-6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOWVHJHFPYAHSO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)CC(C1CCC1)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Cyclobutyl-2-hydroxy-N,N-dimethylethanesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-N-[2-(5-chloro-1-benzothiophen-3-yl)ethyl]acetamide](/img/structure/B3000457.png)

![3-(3,5-Dimethylphenyl)-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B3000461.png)

![5-(2-Amino-3-methoxycarbonylpyrrolo[3,2-b]quinoxalin-1-yl)-2-hydroxybenzoic acid](/img/structure/B3000462.png)

![N-cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B3000468.png)

![2-({[3-(Trifluoromethyl)phenyl]carbamoyl}methoxy)benzoic acid](/img/structure/B3000475.png)

![2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine](/img/structure/B3000476.png)

![2-(2H-Benzo[d][1,2,3]triazol-2-yl)ethanol](/img/structure/B3000477.png)